![molecular formula C18H19N5O B5647822 1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5647822.png)
1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives often involves the use of piperazine and pyrazine as key building blocks. For instance, piperazine-2,5-dione has been utilized to prepare arylmethylenepiperazine-2,5-diones, which are subsequently cyclized to pyrazino[1,2-a]indoles using copper bronze. This method showcases the versatility of piperazine derivatives in constructing indole frameworks through strategic cyclization and substitution reactions (Akeng’a & Read, 2005).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole, can be characterized by various spectroscopic methods. X-ray structure analysis is a pivotal technique for determining the configuration and stereochemistry of these molecules. For example, methylation of certain indole derivatives leads to complex structural rearrangements, highlighting the intricate nature of indole chemistry (Rihs, Fuhrer, & Marxer, 1981).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, showcasing their rich reactivity. For instance, functionalized indoles can be synthesized through a series of steps involving cyclization and substitution, leading to compounds with potential dopaminergic activity (Pessoa‐Mahana et al., 2011). Additionally, gold-catalyzed cascade cyclization has been employed to construct oxazino[3,2-b]indoles and pyrazino[2,3-b]indoles, demonstrating the versatility of catalysis in indole chemistry (Shen et al., 2015).
properties
IUPAC Name |
(1-methylindol-6-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-21-7-4-14-2-3-15(12-16(14)21)18(24)23-10-8-22(9-11-23)17-13-19-5-6-20-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIPPYWIIVBELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1H-indole |
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